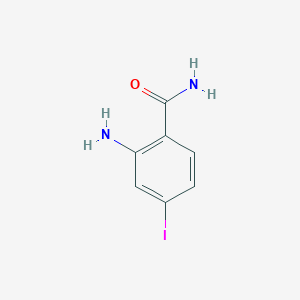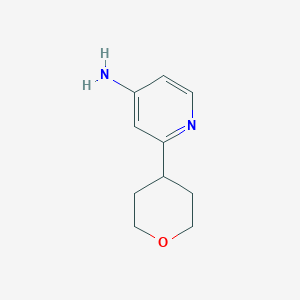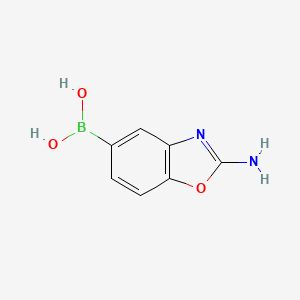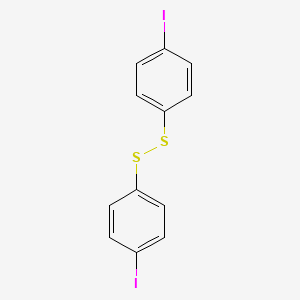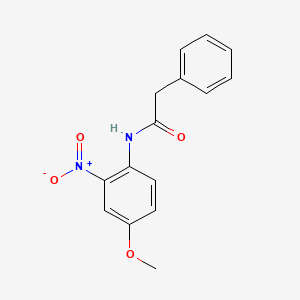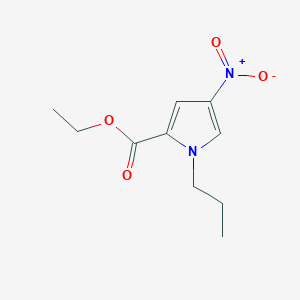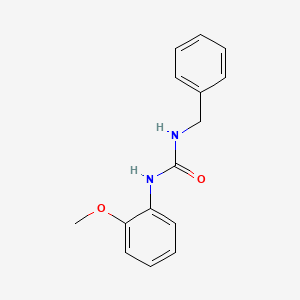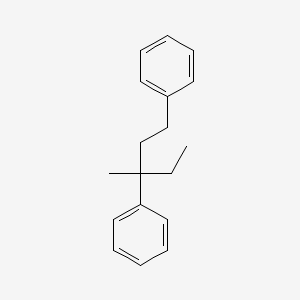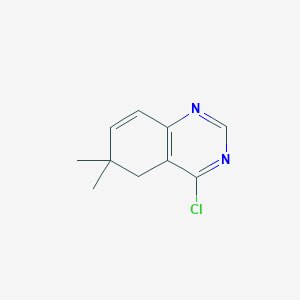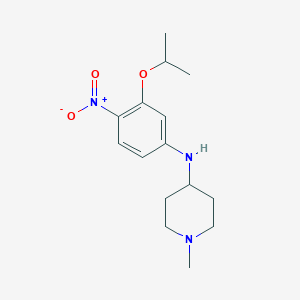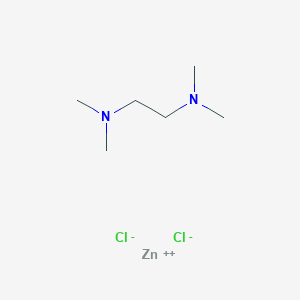
Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organozinc compound with the molecular formula C6H16Cl2N2Zn. It is a coordination complex where zinc is bonded to two chlorine atoms and a bidentate ligand, N,N,N’,N’-tetramethylethylenediamine. This compound is known for its role as a catalyst in various organic reactions and its utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent. The reaction typically proceeds as follows:
ZnCl2+(CH3)2NCH2CH2N(CH3)2→[ZnCl2(CH3)2NCH2CH2N(CH3)2]
The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then purified by recrystallization from a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors under controlled temperature and pressure conditions. The final product is purified and packaged under inert conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the N,N,N’,N’-tetramethylethylenediamine ligand is replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal ions or ligands.
Catalytic Reactions: It acts as a catalyst in various organic transformations, including cross-coupling reactions and reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc include:
Organolithium Reagents: For substitution reactions.
Phosphine Ligands: For forming coordination complexes.
Hydrogen Gas: For catalytic reduction reactions.
The reactions are typically carried out under inert conditions to prevent oxidation and hydrolysis of the compound .
Major Products
The major products formed from reactions involving Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with an organolithium reagent, the product would be a new organozinc compound with the substituted ligand .
Applications De Recherche Scientifique
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and reduction reactions.
Coordination Chemistry: It is used to study the formation and properties of coordination complexes.
Material Science: It is used in the synthesis of novel materials with unique properties.
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc involves its ability to coordinate with other molecules and ions. The zinc center can form bonds with various ligands, facilitating the formation of new chemical bonds in catalytic reactions. The N,N,N’,N’-tetramethylethylenediamine ligand stabilizes the zinc center and enhances its reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium: Similar in structure but contains palladium instead of zinc.
Dichloro(N,N,N’,N’-tetramethylethylenediamine)nickel: Similar in structure but contains nickel instead of zinc.
Uniqueness
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is unique due to its specific coordination environment and reactivity. The zinc center provides distinct catalytic properties compared to palladium and nickel analogs. Its stability and ease of handling make it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C6H16Cl2N2Zn |
|---|---|
Poids moléculaire |
252.5 g/mol |
Nom IUPAC |
zinc;N,N,N',N'-tetramethylethane-1,2-diamine;dichloride |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
WEHCCWCYFYMBQX-UHFFFAOYSA-L |
SMILES canonique |
CN(C)CCN(C)C.[Cl-].[Cl-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetamido}-N-[5-oxo-1-(2,4,6-trichlorophenyl)-2H-pyrazol-3-yl]benzamide](/img/structure/B8771226.png)
